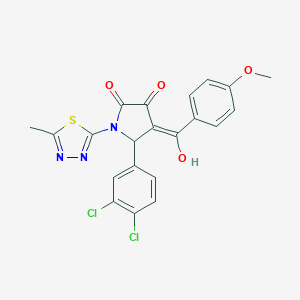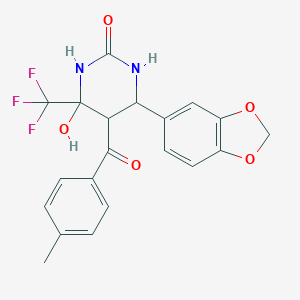![molecular formula C15H15N3OS B257713 N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide](/img/structure/B257713.png)
N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CP-690,550 and is classified as a Janus kinase (JAK) inhibitor. JAK inhibitors are a class of drugs that work by inhibiting the activity of JAK enzymes, which play a crucial role in the signaling pathways that regulate immune system function.
Mécanisme D'action
N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide works by inhibiting the activity of JAK enzymes, which play a crucial role in the signaling pathways that regulate immune system function. Specifically, JAK enzymes are involved in the signaling pathways that lead to the activation of immune cells such as T cells and B cells. By inhibiting the activity of JAK enzymes, N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide can help to reduce the activity of these immune cells, which can be beneficial in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the activity of immune cells such as T cells and B cells, which can be beneficial in the treatment of autoimmune diseases. Additionally, N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide has been shown to reduce the production of pro-inflammatory cytokines, which can also be beneficial in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide in lab experiments is that it has been extensively studied and has a well-characterized mechanism of action. Additionally, this compound has been shown to be effective in reducing the activity of immune cells and pro-inflammatory cytokines, which can be beneficial in a variety of experimental settings.
One of the main limitations of using N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide in lab experiments is that it is a JAK inhibitor, which means that it can have off-target effects on other signaling pathways. Additionally, this compound has not been extensively studied in clinical trials, so its safety and efficacy in humans are not well-established.
Orientations Futures
There are several future directions for research on N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide. One area of research is in the development of more selective JAK inhibitors that can target specific JAK enzymes without affecting other signaling pathways. Additionally, research is needed to determine the safety and efficacy of this compound in clinical trials, particularly in the treatment of autoimmune diseases. Finally, research is needed to explore the potential applications of N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide in other areas of research, such as cancer immunotherapy and infectious disease.
Méthodes De Synthèse
The synthesis of N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide involves several steps. The starting material is 4-methylacetophenone, which is reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with acetic anhydride and sodium acetate to form the corresponding thiazole derivative. The final step involves the reaction of the thiazole derivative with cyanomethyl bromide to form N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide.
Applications De Recherche Scientifique
N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of immunology, as JAK inhibitors have been shown to have potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
Propriétés
Nom du produit |
N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide |
|---|---|
Formule moléculaire |
C15H15N3OS |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide |
InChI |
InChI=1S/C15H15N3OS/c1-3-12(19)17-15-14(18-13(20-15)8-9-16)11-6-4-10(2)5-7-11/h4-7H,3,8H2,1-2H3,(H,17,19) |
Clé InChI |
NRSSHJIBOJVVSP-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(N=C(S1)CC#N)C2=CC=C(C=C2)C |
SMILES canonique |
CCC(=O)NC1=C(N=C(S1)CC#N)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxyethyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257635.png)
![Allyl 4-[4-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257636.png)
![2-Methoxyethyl 4-[4-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257637.png)
![Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B257642.png)
![2-methoxyethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257643.png)
![1-[5-(3-Chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B257644.png)

![1-cyclopentyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257650.png)
![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257651.png)

![N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257654.png)


![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257659.png)